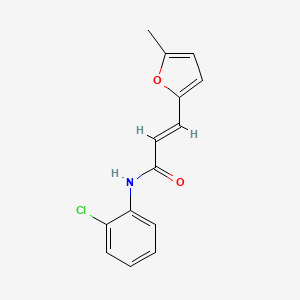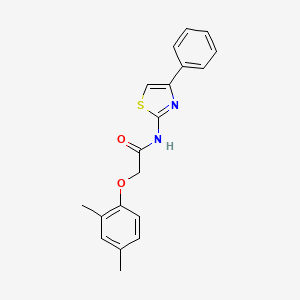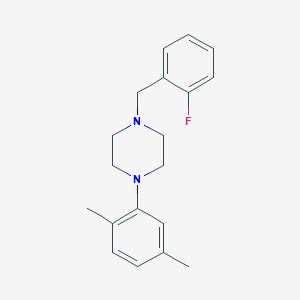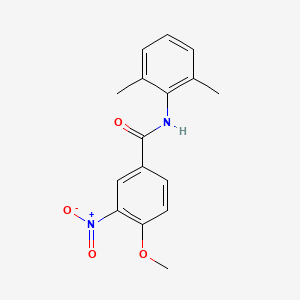
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CMFA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CMFA is a member of the acrylamide family of compounds, which are known to possess a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and biological activities of CMFA, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in various tissues. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide is also highly soluble in organic solvents, which makes it easy to use in various experimental protocols. However, N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has some limitations for use in laboratory experiments. It is a synthetic compound that may not fully mimic the biological activity of natural compounds. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide may also have some off-target effects that need to be carefully evaluated in experimental protocols.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential area of research is the development of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer properties of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide, particularly in the treatment of breast and prostate cancer. Additionally, the development of novel synthesis methods for N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide may lead to the discovery of new analogs with improved biological activity.
合成法
The synthesis of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 2-chloroaniline with 5-methyl-2-furancarboxaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acryloyl chloride to yield N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide. The synthesis of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential pharmacological properties. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to possess potent antioxidant activity, which may be useful in the prevention and treatment of oxidative stress-related diseases.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRPYQJKRKKQH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)
![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![[3-(2-nitrovinyl)-1H-indol-1-yl]acetic acid](/img/structure/B5871255.png)
![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-isopropylethanediamide](/img/structure/B5871279.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5871301.png)